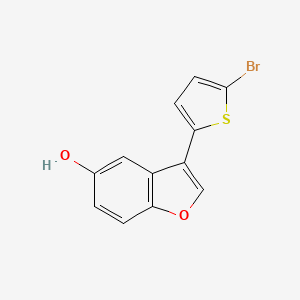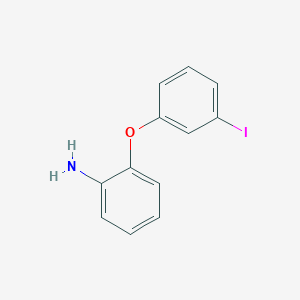
2-(3-Iodophenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Iodophenoxy)aniline” is an organic compound . It is a derivative of aniline, where an iodine atom and a phenoxy group are attached to the benzene ring .
Synthesis Analysis
The synthesis of anilines, including “2-(3-Iodophenoxy)aniline”, can be achieved through various methods . Some of these methods include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions involving Grignard reagents . Palladium-catalyzed methods are also used for the synthesis of anilines .
Molecular Structure Analysis
The molecular structure of “2-(3-Iodophenoxy)aniline” consists of a benzene ring attached to an amine group and a phenoxy group, which in turn is attached to an iodine atom . Detailed studies of the molecular and electronic structures can be carried out using density functional methods .
Applications De Recherche Scientifique
Catalytic Oxidation Applications
One of the notable applications of compounds like 2-(3-Iodophenoxy)aniline is in catalytic oxidation processes. For instance, superparamagnetic Fe3O4 nanoparticles have been used successfully as catalysts for the catalytic oxidation of phenolic and aniline compounds, showing the potential for environmental applications in removing such compounds from aqueous solutions (Zhang et al., 2009).
Synthesis of Organic Compounds
2-(3-Iodophenoxy)aniline derivatives are crucial in synthesizing complex organic structures. For example, the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines has been efficiently catalyzed using PdI(2), leading to the preparation of various dibenzo[b,f][1,4]oxazepin-11(10H)-ones (Yang et al., 2010).
Chemical Polymerization
In the field of polymer science, aniline derivatives, including those similar to 2-(3-Iodophenoxy)aniline, are used in chemical polymerization processes. An example includes the use of periodic acid for the chemical polymerization of aniline in acetonitrile, showcasing innovative approaches in the synthesis of conductive polymers (Can et al., 2009).
Development of Organic Electronic Materials
Aniline derivatives are also pivotal in creating electronic materials. For instance, thermally stable polyazomethines derived from 4,4′-oxydianiline have been synthesized, characterized, and tested for their optical and electrical properties, indicating their potential in electronic applications (Dineshkumar et al., 2015).
Synthesis of Heterocycles
The synthesis of heterocycles, a crucial aspect of medicinal chemistry, also employs aniline derivatives. For example, 2-halo-anilines have been efficiently converted into 3-iodoindoles, a process that is significant for developing various pharmaceuticals (Amjad & Knight, 2004).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-iodophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWQKEAWZATNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodophenoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

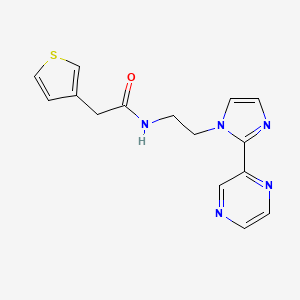
![2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2400715.png)

![4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2400718.png)
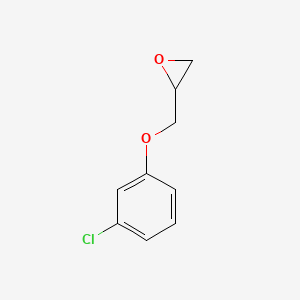
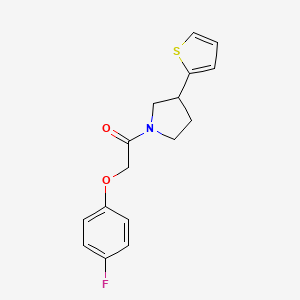
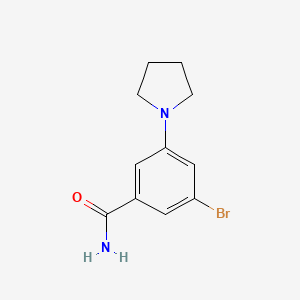
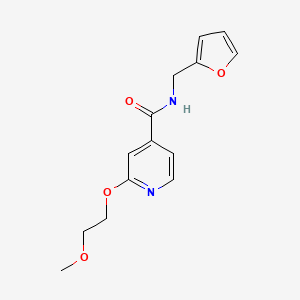
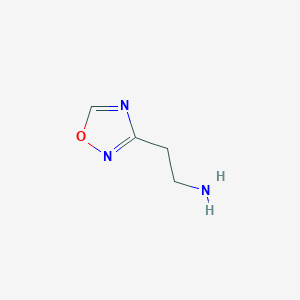

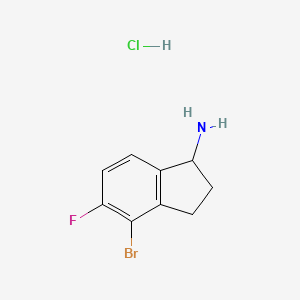
![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/no-structure.png)
![Methyl 6-acetyl-2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2400734.png)
